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benzoic acid;zinc

Cat. No.: B8503939
M. Wt: 309.6 g/mol
InChI Key: TYESNCFSJHPNCR-UHFFFAOYSA-N
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Description

Contextualization of Carboxylate Ligands in Coordination Chemistry

Carboxylate ligands (RCO₂⁻) are highly versatile in coordination chemistry due to their ability to adopt various coordination modes towards metal cations researchgate.netwikipedia.org. This versatility arises from the presence of two oxygen atoms in the carboxylate group, allowing for different binding interactions with metal centers wikipedia.org. Common coordination modes include:

Monodentate (κ¹-O): The carboxylate ligand binds through only one oxygen atom wikipedia.org.

Bidentate-Chelate (κ²-O,O): Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring wikipedia.org.

Bidentate Bridging (μ-O,O): The carboxylate ligand bridges two or more metal centers, with each oxygen atom binding to a different metal researchgate.netwikipedia.org. This can occur in syn-syn, syn-anti, or anti-anti configurations.

Monoatomic Bridging: A single oxygen atom bridges multiple metal centers researchgate.net.

This array of binding possibilities allows carboxylate ligands to contribute to the formation of diverse structures, including mononuclear complexes, polynuclear clusters, and extended coordination polymers researchgate.netuab.cat. The specific coordination mode adopted often depends on factors such as the metal's electronic configuration, the presence of other ligands, and reaction conditions uab.catresearchgate.net.

Coordination ModeDescriptionExample (General)
Monodentate (κ¹-O)Carboxylate binds through one oxygen atom to a single metal center.M—O(CR)=O
Bidentate-Chelate (κ²-O,O)Both oxygen atoms bind to the same metal center, forming a ring.M—O=C(R)—O
Bidentate Bridging (μ-O,O)Carboxylate bridges two metal centers, with each oxygen binding to a different metal.M—O—C(R)—O—M'
Monoatomic BridgingA single oxygen atom bridges multiple metal centers.M—O—M' (less common for carboxylates themselves, more for oxo/hydroxo bridges in clusters)

Significance of Benzoic Acid in Zinc Complexation

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, characterized by a benzene (B151609) ring substituted with a carboxyl group wikipedia.org. Its significance in zinc complexation stems from several factors. Zinc(II) is a d¹⁰ metal ion, which typically exhibits flexible coordination geometries and numbers, commonly forming chelates with ligands containing oxygen and nitrogen donor atoms uab.catakjournals.comakjournals.com. The benzoate (B1203000) ligand, being an aromatic carboxylate, can engage in various coordination modes with zinc, influencing the resulting complex's stability, structure, and properties uab.catakjournals.comresearchgate.netub.eduresearchgate.net.

The ability of benzoic acid to form robust complexes with zinc has led to its exploration in various research areas. For instance, zinc benzoate compounds have been investigated for their potential as corrosion inhibitors for steel, forming protective layers on metal surfaces akjournals.comakjournals.com. They are also studied as heat stabilizers in the processing of polyvinyl chloride (PVC), where they help mitigate material degradation by adsorbing hydrochloric acid . Furthermore, zinc benzoate complexes have shown promise as catalysts in organic synthesis reactions, leveraging zinc's Lewis acid capabilities ontosight.aimdpi.comacs.org.

Overview of Research Trajectories for Zinc Benzoate Compounds

Research into zinc benzoate compounds spans a wide range of disciplines, from fundamental coordination chemistry to materials science and potential applications. Key research trajectories include:

Synthesis Methodologies: Investigations focus on developing efficient and controlled synthesis routes for various zinc benzoate complexes. This includes reactions of benzoic acid with zinc oxide or zinc hydroxide (B78521) uab.cat, or zinc carbonate akjournals.com. Microwave-assisted techniques have also been explored for rapid synthesis wisdomlib.org. The control of reaction conditions, such as solvent and temperature, is crucial in determining the final complex's composition and structure, ranging from mononuclear to polynuclear species and coordination polymers uab.catresearchgate.net.

Exploration of Properties and Applications: Beyond structural characterization, research aims to uncover and optimize the inherent properties of zinc benzoate compounds for various applications. This includes their antimicrobial activity ontosight.aiontosight.ai, catalytic properties (e.g., in organic synthesis or degradation of organic dyes) ontosight.aimdpi.comacs.org, and utility in materials science, particularly in the development of coordination polymers with tunable properties researchgate.netontosight.aimdpi.comuab.cat. Luminescence properties of zinc carboxylate coordination polymers, often arising from the organic ligands, are also actively studied for potential use in photoactive materials and sensors researchgate.netmdpi.comrsc.orguab.catrsc.org. Furthermore, thermal stability and decomposition pathways are investigated to understand their behavior under various conditions akjournals.com.

Complex Type/FormulaKey Structural FeatureZinc Coordination GeometryBenzoate Coordination ModeReference
[Zn₄O(C₆H₅CO₂)₆]Tetranuclear cluster with central oxygenSlightly distorted tetrahedralBidentate bridging researchgate.net
[Zn(C₆H₅COO)₂(paoH)₂]Mononuclear complex with pyridine-2-carbaldehyde oxime (paoH)OctahedralMonodentate rsc.org
Chiral Zinc Benzoate Complex (with o-phenanthroline and H₂O)Mononuclear, containing o-phenanthroline and waterFive-coordinate, twisted trigonal bipyramidalTwo benzoic acid ligands (specific mode not detailed, but implied by coordination) google.com
[Zn(µ-3,5-(MeO)₂Bz)₂(CH₃OH)]₂Paddle-wheel dinuclear moleculeNot explicitly stated, but four bridging carboxylatesBridging (syn-syn) ub.edu
[Zn(Bz)₂]n (polymeric)Linear polymeric structureTetrahedralBidentate bridged uab.cat

Scope of the Academic Research Outline

This academic research outline focuses exclusively on the chemical compound zinc benzoate, delving into its fundamental coordination chemistry. The scope is strictly limited to the contextualization of carboxylate ligands, the specific role and significance of benzoic acid in forming zinc complexes, and an overview of the various research trajectories that explore the synthesis, structural characteristics, and potential applications of these compounds. This article avoids any discussion of dosage, administration, safety, or adverse effect profiles, maintaining a purely scientific and academic perspective on the chemical properties and research findings related to zinc benzoate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4Zn B8503939 benzoic acid;zinc

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O4Zn

Molecular Weight

309.6 g/mol

IUPAC Name

benzoic acid;zinc

InChI

InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);

InChI Key

TYESNCFSJHPNCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn]

Origin of Product

United States

Synthetic Methodologies for Zinc Benzoate Complexes and Frameworks

Solution-Phase Synthesis Approaches

Solution-phase methods are widely employed for synthesizing zinc benzoate (B1203000) due to their versatility in controlling reaction parameters and product morphology.

Aqueous Methods: Zinc benzoate can be synthesized in an aqueous medium by reacting an aqueous solution of a zinc salt, such as zinc chloride, with an aqueous solution of a benzoate salt, like sodium benzoate. chemicalbook.com This method typically involves dropping the sodium benzoate solution into the zinc chloride solution while stirring and heating, often in the range of 60-70 °C. chemicalbook.com The zinc benzoate product precipitates almost immediately from the solution, which can then be filtered, washed with water, and dried. chemicalbook.com This approach can yield zinc benzoate with a reported efficiency of up to 70%. chemicalbook.com

Organic Solvent Methods: Synthesis in organic or mixed solvent systems offers advantages such as avoiding salt-containing wastewater and enabling solvent recycling. google.com A common approach involves dissolving benzoic acid in a mixed solvent system, which may consist of ethylene (B1197577) glycol monobutyl ether, ethanol, and water in specific volume ratios (e.g., 3-6:2-3:1-2). google.com The mass ratio of benzoic acid to the mixed solvent can range from 1:5 to 1:20. google.com The mixture is heated to temperatures between 40-100 °C and stirred for 10-50 minutes to ensure complete dissolution of benzoic acid. google.com Subsequently, zinc oxide or zinc hydroxide (B78521) powder is introduced into this solution, maintaining a molar ratio of benzoic acid to the zinc source between 4:1 and 1:1.5. google.com A catalyst, typically accounting for 2-5% of the benzoic acid mass, is added to promote the reaction. google.com The reaction mixture is then stirred and maintained at 40-100 °C for 6-8 hours to ensure complete reaction. google.com This solvent-based method yields zinc benzoate with consistent zinc content, typically around 21%, indicating efficient conversion.

Table 1: Parameters for Solvent-Based Zinc Benzoate Synthesis

ParameterTypical Range/ValueSource
Benzoic Acid:Mixed Solvent (mass ratio)1:5 to 1:20 google.com
Mixed Solvent CompositionEthylene glycol monobutyl ether:Ethanol:Water (3-6:2-3:1-2 by volume) google.com
Initial Dissolution Temperature40-100 °C google.com
Benzoic Acid:Zinc Source (molar ratio)4:1 to 1:1.5 google.com
Catalyst Amount2-5% of benzoic acid mass google.com
Reaction Temperature40-100 °C google.com
Reaction Time6-8 hours google.com
Typical Zinc Content in Product~21.12% - 21.18%

Hydrothermal Synthesis: Hydrothermal synthesis is a method that utilizes elevated temperatures and pressures in an aqueous medium to synthesize materials. For zinc benzoate, this method is particularly effective for producing layered hydroxide zinc benzoate compounds. rsc.org These compounds are synthesized by reacting zinc salts (e.g., Zn(NO₃)₂) with benzoate ions under hydrothermal conditions, typically at temperatures ranging from 110 °C to 180 °C. rsc.org This process yields layered basic metal salts with specific interlayer distances, such as 1.47 nm and 1.93 nm phases. rsc.org The morphology of the products can vary, including plate-like or fibrous structures, and these materials can be exfoliated to form nanostructures like nanobelts or nanoflowers of zinc hydroxide. The chemical formulas for the layered phases can vary with reaction conditions, for instance, Zn(OH)₁.₆₆(C₆H₅COO)₀.₃₄·0.24H₂O for the 1.93 nm phase and Zn(OH)₁.₁₄(C₆H₅COO)₀.₈₆ for the 1.47 nm phase, depending on the benzoic acid to zinc molar ratio. rsc.org

Solvothermal Synthesis: Solvothermal synthesis is an analogous method to hydrothermal synthesis but uses non-aqueous solvents. This technique has been successfully employed for the synthesis of zinc-based Metal-Organic Frameworks (MOFs) utilizing benzoic acid derivatives as ligands. For example, a zinc-based MOF, Zn₂(DABA)₃(CH₃O) (where DABA = 4-dimethylaminobenzoic acid), was synthesized using a solvothermal approach in a mixed solvent system of N,N-dimethylformamide (DMF) and methanol (B129727) (3:2 ratio). brieflands.com The reaction typically involves heating a mixture of a zinc salt (e.g., Zn(NO₃)₂·6H₂O) and the benzoic acid derivative in a Teflon-lined autoclave to temperatures around 120 °C, maintained for several days (e.g., three days), followed by slow cooling. brieflands.com This method allows for the control of crystal structure and porous properties of the resulting frameworks. brieflands.com

Table 2: Hydrothermal/Solvothermal Synthesis Conditions and Products

MethodReactantsSolvent SystemTemperature (°C)Product TypeBasal Spacing / StructureSource
HydrothermalZn(NO₃)₂, Benzoic AcidWater110-180Layered Hydroxide Zinc Benzoate Compounds1.93 nm, 1.47 nm rsc.org
SolvothermalZn(NO₃)₂·6H₂O, 4-dimethylaminobenzoic acidDMF:Methanol (3:2)120Zn-based MOF (Zn₂(DABA)₃(CH₃O))Porous Framework brieflands.com

While direct detailed research findings on microwave-assisted synthesis specifically for zinc benzoate were not extensively found in the provided search results, microwave irradiation is a known technique in coordination chemistry for accelerating reactions and achieving rapid crystallization, often leading to improved yields and purity. This method typically involves heating reactants in a solvent within a microwave reactor, leveraging the efficient and uniform heating provided by microwave energy.

Solid-State Reaction Pathways

Solid-state reaction pathways involve the direct reaction of solid precursors without the use of a solvent. One reported method for synthesizing non-aqueous zinc benzoate involves reacting industrial-grade benzoic acid with zinc oxide in the presence of a catalyst (e.g., cat102) and a parting agent (e.g., paraffin (B1166041) hydrocarbon) as a carrier. google.com The reaction is conducted at elevated temperatures, typically between 120-150 °C, with stirring in a reaction kettle for 1-3 hours. google.com This method aims to produce a uniform, clean, and well-dispersed non-aqueous zinc benzoate product, with reported yields as high as 99.5% when counted by stearic acid. google.com The advantages of this method include reduced equipment investment, fewer working procedures, and avoidance of environmental pollution associated with wastewater. google.com

Table 3: Solid-State Synthesis Parameters

ParameterTypical Range/ValueSource
Benzoic Acid160-172 kg (industrial-level) google.com
Zinc Oxide45-65 kg (industrial product) google.com
Catalyst (e.g., cat102)1-3 kg (industrial-level) google.com
Parting Agent (carrier)100-200 kg (paraffin hydrocarbon 52-60 °C) google.com
Heating Temperature120-150 °C google.com
Reaction Time1-3 hours google.com
Reported Yield (by stearic acid)99.5% google.com

Influence of Reaction Conditions on Product Speciation

The speciation of zinc benzoate complexes and frameworks, referring to their specific structural forms (e.g., mononuclear, polynuclear, layered, or framework structures), is highly sensitive to reaction conditions. Factors such as solvent composition, temperature, and the nature of the benzoic acid ligand play crucial roles. For instance, the amount of water in a solvent system can reorganize the assembly of zinc complexes, leading to different structural outcomes. researchgate.net Changes in solvent coordination can also alter the dimensionality of carboxylate polymers formed. researchgate.net

The presence and position of substituents on the aromatic ring of the benzoic acid ligand significantly influence the coordination chemistry and the resulting structure of zinc benzoate complexes. researchgate.net Different substituents can lead to the formation of mononuclear or polynuclear zinc benzoate complexes. researchgate.net

Examples of Substituent Effects:

4-substituted benzoic acids : When using 4-methylbenzoic acid (ptolH), 4-nitrobenzoic acid (pnitrobenH), or 4-chlorobenzoic acid (pchlorbenH), mononuclear complexes such as [Zn(ptol)₂(H₂O)₂], [Zn(pnitroben)₂(H₂O)(DMSO)₂], and [Zn(pchlorben)₂py)₂] (where DMSO=dimethylsulfoxide, py=pyridine) have been synthesized and structurally characterized. researchgate.net

Electron-withdrawing substituents : Benzoates with electron-withdrawing substituents, such as 2,6-difluorobenzoate, have been observed to form tetranuclear clusters featuring a central μ₄-oxo bridge, leading to seven-membered zinc aggregates.

Hydroxybenzoate ligands : Complexes with o-, m-, or p-hydroxybenzoate ligands can crystallize in specific space groups, such as P-1.

4,4′-Oxybis(benzoate) derivatives : These derivatives can lead to the formation of three-dimensional frameworks where tetrahedral Zn(II) centers are coordinated by four ligands.

This tunability offered by varying substituents allows for the design and synthesis of zinc benzoate materials with tailored structural and functional properties. researchgate.net

Table 4: Influence of Benzoic Acid Ligand Substituents on Zinc Complex Structure

Ligand SubstituentObserved Structural MotifSpace Group (if specified)Source
Unsubstituted benzoateLinear polymerP2₁/c
2,6-DifluorobenzoateTetranuclear clusters with central μ₄-oxo bridge-
o-, m-, or p-hydroxybenzoateTetranuclear clustersP-1
4-methylbenzoic acidMononuclear complex: [Zn(ptol)₂(H₂O)₂]- researchgate.net
4-nitrobenzoic acidMononuclear complex: [Zn(pnitroben)₂(H₂O)(DMSO)₂]- researchgate.net
4-chlorobenzoic acidMononuclear complex: [Zn(pchlorben)₂py)₂]- researchgate.net
4,4′-Oxybis(benzoate)Three-dimensional frameworks (tetrahedral Zn(II) centers)-

Structural Elucidation and Coordination Geometries of Zinc Benzoate Compounds

Coordination Modes of Benzoate (B1203000) Ligands

The benzoate ligand, derived from benzoic acid, is a versatile building block in the construction of zinc-based coordination compounds due to its ability to adopt multiple binding modes. The geometry and nuclearity of the resulting zinc benzoate complexes are heavily influenced by the manner in which the carboxylate group of the benzoate ligand coordinates to the zinc(II) metal centers. These modes can be broadly categorized as monodentate, bidentate chelation, and bridging coordination.

Monodentate Coordination

In the monodentate coordination mode, the benzoate ligand binds to a single zinc(II) ion through only one of its two carboxylate oxygen atoms. This type of interaction is common in mononuclear complexes where other ancillary ligands are present, satisfying the coordination sphere of the metal center.

For instance, in the complex [Zn(O₂CPh)₂(L)₂] (where L is 1-methyl-4,5-diphenylimidazole), two benzoate ions coordinate to the Zn(II) center in a monodentate fashion. nih.gov This arrangement results in a distorted tetrahedral coordination environment around the zinc atom, comprising two oxygen atoms from the two benzoate ligands and two nitrogen atoms from the imidazole-based ligands. nih.gov Similarly, a five-coordinate zinc complex involving a terpyridine (tpy) ligand shows each benzoate ligand bound in a κ¹ (monodentate) fashion, with a characteristic Zn–O bond length of 1.9831(10) Å. nih.govacs.org In another example, a cationic five-coordinate zinc complex features a benzoate ligand described as monodentate, with a Zn–O distance of 1.9570(9) Å, while the second oxygen atom of the carboxylate group is significantly further away at 2.894 Å. nih.gov

Table 1: Examples of Monodentate Zinc Benzoate Coordination
ComplexCoordination GeometryZn-O Bond Length (Å)Reference
[(κ-N,O-NH₂C(CH₃)₂CH₂OH)₂Zn(O₂CAr)]⁺Five-coordinate1.9570(9) nih.gov
[Zn(O₂CPh)₂(L)₂]Distorted TetrahedralNot specified nih.gov
(tpyR)Zn(O₂CAr)₂**Five-coordinate (Distorted Square Planar)1.9831(10) nih.govacs.org
L = 1-methyl-4,5-diphenylimidazole**tpyR = terpyridine ligand

Bidentate Chelation

Bidentate chelation occurs when both oxygen atoms of a single benzoate's carboxylate group bind to the same zinc(II) ion, forming a four-membered chelate ring. purdue.edu This coordination mode is less common than monodentate or bridging modes in simple zinc benzoate systems but can be enforced by the steric and electronic properties of other co-ligands.

A crystallographically characterized compound, (phen)Zn(O₂CPh)₂, demonstrated that both benzoate ligands can display κ² (bidentate) coordination modes in the absence of water. acs.org In a related six-coordinate zinc complex with N,N,N',N'-tetramethylethylenediamine (tmeda), the benzoate ligands are also κ²-coordinated. acs.org This bidentate binding results in two distinct Zn–O contacts for each ligand, one shorter and one longer. For example, in the complex with a p-methoxybenzoate ligand, the Zn–O distances display a relatively narrow range from 2.0918(9) Å to 2.2573(9) Å. acs.org Another example is a mononuclear, penta-coordinated Zn(II) complex, [Zn(4-MeBz)₂(2-AmPy)₂], which features one monodentate and one bidentate 4-methylbenzoate (4-MeBz) moiety. mdpi.com

Table 2: Examples of Bidentate Chelation in Zinc Benzoate Complexes
ComplexCoordination GeometryZn-O Bond Lengths (Å)Reference
(tmeda)Zn(O₂C-p-C₆H₄OMe)₂Six-coordinate2.0918(9) – 2.2573(9) acs.org
[Zn(4-MeBz)₂(2-AmPy)₂]Penta-coordinatedNot specified mdpi.com
(phen)Zn(O₂CPh)₂Not specifiedNot specified acs.org
Features one monodentate and one bidentate 4-methylbenzoate ligand.

Bridging Coordination (Syn-Syn, Anti-Syn, etc.)

Bridging coordination is a fundamental binding mode in the formation of polynuclear zinc benzoate structures, where a single benzoate ligand links two different zinc centers. The most prevalent example of this is the syn-syn bridging conformation, which gives rise to the well-known dinuclear "paddle-wheel" structure.

In this arrangement, four benzoate ligands span two zinc(II) ions. Each benzoate ligand bridges the two metal centers, with one oxygen atom coordinating to each zinc ion. This is observed in the dinuclear complex [Zn₂(bhbz)₄(EtOH)₂], where four 3,5-di(tert-butyl)-4-hydroxybenzoate ligands bridge the two zinc ions in a paddle-wheel arrangement. mdpi.com Another significant architecture involving bridging benzoates is the oxo-centered tetranuclear cluster, Zn₄O(O₂CAr)₆. nih.govacs.org In this structure, a central μ₄-oxo atom is surrounded by four zinc atoms in a tetrahedral arrangement, and each of the six edges of the tetrahedron is bridged by a benzoate ligand. nih.govacs.org Each benzoate ligand spans two zinc atoms, with Zn-O bond distances in a narrow range of 1.935(5)–1.955(5) Å. acs.org

Molecular Architectures of Discrete Complexes

The coordination modes of the benzoate ligand, in conjunction with other ancillary ligands and reaction conditions, dictate the final molecular architecture of the resulting zinc-containing compounds. These can range from simple, single-metal-ion species to complex, multi-metal-ion assemblies.

Mononuclear Zinc Benzoate Complexes

Mononuclear complexes contain a single zinc(II) center. The coordination geometry of these complexes is highly variable and depends on the number and type of coordinated ligands. Zinc(II), with its d¹⁰ electronic configuration, does not have a ligand-field stabilization preference and can readily adopt various coordination numbers, typically from four to six.

Examples of mononuclear zinc benzoate complexes include:

Tetrahedral Geometry : The complex [Zn(O₂CPh)₂(L)₂], where L is 1-methyl-4,5-diphenylimidazole, features a distorted tetrahedral N₂O₂ coordination environment around the Zn(II) center, formed by two monodentate benzoate ligands and two imidazole ligands. nih.gov Another complex, [Zn(L2)₂(en)] (L2 = 4-methoxybenzoic acid, en = ethylenediamine), also shows a tetrahedrally coordinated zinc atom.

Five-coordinate Geometry : In the complex [Zn(4-MeBz)₂(2-AmPy)₂], the zinc center is penta-coordinated with two 2-aminopyridine moieties, one monodentate 4-methylbenzoate, and one bidentate 4-methylbenzoate. mdpi.com Another five-coordinate complex, [(phen)Zn(O₂CAr)₂(H₂O)], is generated via the displacement of a phenanthroline ligand with a water molecule. nih.govacs.org

Octahedral Geometry : The reaction of zinc benzoate with N,N-dimethylformamide (DMF) can yield Zn(O₂CAr)₂(DMF)₂, which can be considered to have a distorted octahedral geometry. In this structure, each benzoate ligand displays one short (1.9647(8) Å) and one long (2.725 Å) contact with the zinc atom. nih.govacs.org

Dinuclear Zinc Benzoate Complexes (e.g., Paddle-wheel type)

Dinuclear complexes containing two zinc(II) centers are a prominent structural class for zinc carboxylates. The most iconic dinuclear architecture is the paddle-wheel structure, formally known as a dinuclear metal carboxylate.

A prime example is the complex [Zn₂(bhbz)₄(EtOH)₂], which is isostructural to its cobalt analogue. mdpi.com The key features of this structure are:

Bridging Ligands : Four bidentate benzoate-type ligands (bhbz) bridge the two zinc ions in a syn-syn fashion, creating the characteristic paddle-wheel arrangement around the Zn···Zn axis. mdpi.com

Coordination Geometry : Each zinc(II) atom is five-coordinated, exhibiting a square pyramidal geometry. The basal plane is formed by four oxygen atoms from the bridging carboxylate groups, and the apex is occupied by a monodentate ligand, in this case, an ethanol molecule. mdpi.com

Metal-Metal Distance : The intramolecular distance between the two zinc centers (Zn···Zn) is 2.8784(6) Å. The zinc atom is displaced from the basal plane of the pyramid towards the apical ligand by 0.3240(6) Å. mdpi.com

Beyond the classic paddle-wheel dimer, the tetranuclear cluster Zn₄O(O₂CAr)₆ can also be considered as it is constructed from dinuclear interactions. In this structure, six benzoate ligands bridge six pairs of zinc atoms, forming a highly stable and symmetric cluster defined by a central μ₄-oxo atom. nih.govacs.org

Table 3: Structural Parameters of a Dinuclear Paddle-Wheel Zinc Benzoate Complex
ParameterValueReference
Complex[Zn₂(bhbz)₄(EtOH)₂] mdpi.com
Intramolecular Zn···Zn Distance (Å)2.8784(6) mdpi.com
Zn-O(benzoate) Bond Lengths (Å)2.0300(11) - 2.0436(11) mdpi.com
Zn-O(ethanol) Bond Length (Å)1.9905(11) mdpi.com
Zinc Coordination GeometrySquare Pyramidal mdpi.com
bhbz = 3,5-di(tert-butyl)-4-hydroxybenzoate

Tetranuclear Zinc Benzoate Clusters (e.g., Zn₄O(O₂CAr)₆ motifs)

A prevalent and highly stable structural motif in zinc carboxylate chemistry is the tetranuclear oxo-centered cluster, commonly represented as [Zn₄O(O₂CR)₆]. This cluster serves as a fundamental secondary building unit (SBU) in the construction of more complex supramolecular structures and metal-organic frameworks (MOFs).

These clusters are robust and can act as six-connected nodes (vertices) for the construction of extended three-dimensional frameworks, where the aromatic rings of the benzoate ligands point outwards, ready to be functionalized or to link to other clusters. The well-defined and rigid geometry of the Zn₄O(O₂CAr)₆ SBU makes it a reliable building block in the design of porous materials. For instance, it is the key SBU in the well-known MOF-5, where the six benzoate groups are replaced by terephthalate (B1205515) linkers to build a 3D cubic framework.

Table 1: Structural Characteristics of the Zn₄O(O₂CAr)₆ Motif

Feature Description
Central Core A single oxygen atom tetrahedrally coordinated to four Zn(II) ions (μ₄-oxo).
Zinc Coordination Each zinc atom is typically in a distorted tetrahedral environment (ZnO₃).
Ligand Bridging Six carboxylate groups bridge the six edges of the Zn₄ tetrahedron in a syn-syn mode.
Overall Geometry Octahedral arrangement of carboxylate ligands around the central Zn₄O core.
Functionality Acts as a rigid 6-connected secondary building unit (SBU) in MOF synthesis.

Higher-Order Zinc Aggregates

Beyond the ubiquitous tetranuclear clusters, zinc and benzoate-type ligands can form larger, higher-order aggregates. These polynuclear clusters exhibit more complex core structures and connectivities. The formation of these aggregates is often sensitive to reaction conditions such as solvent, temperature, and the stoichiometry of reactants.

Examples of such higher-order structures include:

Hexanuclear Clusters: Fluorescent hexanuclear Zn(II) complexes have been synthesized, demonstrating that aggregation beyond four zinc centers is possible.

Heptanuclear and Decanuclear Complexes: By using macrocyclic ligands to template the assembly, heptanuclear and even decanuclear zinc carboxylate clusters have been isolated and structurally characterized.

Octanuclear Clusters: An octa-nuclear zinc (Zn₈) cluster has been utilized as the SBU in a metal-organic framework. This cluster, with a [Zn₈O₃(RCO₂)₆] core, was synthesized using a curved dicarboxylate ligand under solvothermal conditions, showcasing a significant increase in nuclearity. rsc.org

These higher-order aggregates are of significant interest as they can provide access to new types of SBUs with different connectivity and geometry, enabling the design of novel functional materials with unique structural and physical properties.

Table 2: Examples of Higher-Order Zinc Carboxylate Aggregates

Nuclearity Cluster Formula/Type Ligand Type Reference
Hexanuclear [Zn₆] Complex Schiff-base nih.gov
Heptanuclear [Zn₇] Complex Macrocycle acs.org
Octanuclear [Zn₈O₃(FDC)₆]²⁻ 9H-fluorene-2,7-dicarboxylate (FDC) rsc.org
Decanuclear [Zn₁₀] Complex Templating Ligands acs.org

Extended Structures: Coordination Polymers and Metal-Organic Frameworks

The connection of zinc ions by benzoate-type ligands can extend into one, two, or three dimensions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are crystalline solids whose properties are dictated by the geometry of the metal nodes and the organic linkers.

One-Dimensional Polymeric Structures

One-dimensional (1D) zinc benzoate polymers typically form chain-like structures. These chains can be constructed in several ways. In one common motif, dinuclear zinc units, where two zinc ions are bridged by multiple carboxylate ligands, act as the repeating secondary building unit. A novel 1D coordination polymer, [Zn₂(C₈H₇O₂)₄(C₁₀H₈N₂)ₙ], illustrates this principle. In this structure, two Zn(II) centers are linked by four 4-methylbenzoate ligands to form a dinuclear paddle-wheel SBU. These SBUs are then bridged by 4,4'-bipyridine ligands, extending the structure into an infinite 1D chain. rsc.org The Zn...Zn separation within the dinuclear unit is 3.188 (2) Å. rsc.org These chains can further interact through weaker forces like π-π stacking or hydrogen bonds to form higher-dimensional supramolecular networks.

Three-Dimensional Frameworks (MOFs)

The most complex extended structures are three-dimensional (3D) metal-organic frameworks (MOFs). These materials are built from metal-containing nodes (such as the Zn₄O clusters) connected by multitopic organic linkers (such as dicarboxylates or tricarboxylates). The use of aromatic carboxylic acids like benzoic acid and its derivatives as organic ligands is common for forming stable secondary building units (SBUs) which, in turn, lead to frameworks with exceptional thermal stability. nih.gov

The synthesis of 3D zinc benzoate MOFs often involves solvothermal methods, where crystals are grown from a solution of a zinc salt and a benzoate-based linker in a sealed vessel at elevated temperatures. The resulting frameworks are often porous, crystalline solids with high surface areas. The structure of these MOFs can be precisely controlled by the choice of the organic linker. For instance, using 4,4',4''-s-triazine-1,3,5-triyltri-p-aminobenzoate (a tritopic carboxylate ligand) with a zinc source leads to a 3D nanoporous MOF with a novel topology. acs.org

Pore Characteristics and Topology in MOFs

A defining feature of 3D zinc benzoate MOFs is their porosity. The pores or channels within these frameworks are a direct consequence of the way the SBUs and linkers are connected. The size, shape, and chemical environment of these pores can be systematically tuned by altering the length and functionality of the benzoate linker. nih.gov

The complex architecture of MOFs can be simplified and classified by its underlying topology. Topology views the structure as a network of nodes (the SBUs) and linkers. This allows for a rational design approach, where specific framework geometries can be targeted by choosing appropriate building blocks. The Zn₄O cluster, for example, is a 6-connected node that can form a primitive cubic (pcu) net, as seen in the iconic MOF-5 structure. mdpi.com Other, more complex topologies, such as the kvh1 topology, have been observed in zinc-carboxylate MOFs. acs.org The pore structure can be engineered to be selective for certain molecules, and some frameworks exhibit dynamic behavior, such as "gate-opening" effects, where the pores expand to adsorb specific guest molecules. researchgate.net

Table 3: Summary of Extended Zinc Benzoate Structures

Dimensionality Structural Type Key Features Example Building Blocks
1D Coordination Polymer Infinite chains, often formed from dinuclear units linked together. [Zn₂(O₂CR)₄] paddle-wheels, 4,4'-bipyridine
2D Layered Architecture Sheet-like networks, can be single or double-layered. Dimetal units, polycarboxylate ligands
3D Metal-Organic Framework (MOF) Porous, crystalline solids with high surface area and thermal stability. [Zn₄O(O₂CR)₆] clusters, tritopic linkers

Advanced Characterization Techniques for Zinc Benzoate Materials Research

Crystallographic Analysis (Single Crystal and Powder X-ray Diffraction)

Crystallographic analysis is fundamental to understanding the three-dimensional arrangement of atoms in zinc benzoate (B1203000). Both single crystal and powder X-ray diffraction (XRD) are pivotal in this regard.

Single Crystal X-ray Diffraction has been successfully employed to determine the precise crystal structure of zinc benzoate. Studies have shown that single crystals of zinc benzoate can be grown in gel media, yielding transparent crystals suitable for analysis. nih.gov One detailed study revealed that zinc benzoate crystallizes in the monoclinic system with the space group P2(1)/c. nih.gov The determined unit cell parameters were a=10.669(1)Å, b=12.995(5)Å, c=19.119(3)Å, and β=94.926(3)°. nih.gov This analysis also uncovered a linear polymeric structure along the b-axis, with no coordinated or lattice water present. nih.gov

The coordination environment of the zinc ion can vary depending on the crystallization conditions and the presence of other ligands. For instance, analysis of zinc benzoate with electron-donating groups like p-OMe revealed a cluster form, Zn₄O(O₂CAr)₆, with a pseudo-tetrahedral symmetry around a central μ₄-oxo core. nih.gov In contrast, crystallization from a coordinating solvent like N,N-dimethylformamide (DMF) can result in monomeric structures such as Zn(O₂CAr)₂(DMF)₂, where the zinc atom is solvated. nih.gov

Powder X-ray Diffraction (PXRD) complements single crystal data and is essential for routine phase identification and purity assessment of synthesized zinc benzoate materials. nih.gov PXRD patterns are also used to characterize the products of thermal decomposition, confirming the formation of zinc oxide (ZnO) as the final residue. researchgate.net Furthermore, PXRD is instrumental in studying the nanostructural evolution of materials derived from zinc benzoate, such as the transformation of two-dimensional nanosheets into one-dimensional nanoparticles. researchgate.net

Interactive Data Table: Crystallographic Data for a Zinc Benzoate Single Crystal
ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2(1)/c nih.gov
a (Å)10.669(1) nih.gov
b (Å)12.995(5) nih.gov
c (Å)19.119(3) nih.gov
β (°)94.926(3) nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the functional groups and coordination modes within zinc benzoate. The infrared spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of the molecule.

FTIR studies have been crucial in confirming the presence of the benzoate ligand and in understanding its coordination to the zinc center. nih.gov The characteristic vibrational bands of the carboxylate group (COO⁻) are of particular interest. The positions of the symmetric (νs) and antisymmetric (νas) stretching vibrations of the COO⁻ group, and the separation between them (Δν = νas - νs), provide insights into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate bridging). nih.gov

For instance, in materials where zinc hydroxide (B78521) nitrate is intercalated with benzoate, a band at 1594 cm⁻¹ is attributed to C-C in-plane bending of the benzoate ring. researchgate.net In studies of various zinc carboxylates, the splitting in the symmetric and antisymmetric vibrational bands of the carbonyl group has been identified as indicative of asymmetry in the zinc-oxygen bonds. nih.gov FTIR analysis of zinc benzoate complexes with other ligands, such as caffeine or urea, helps to confirm the presence and coordination of these additional molecules. researchgate.net The technique is also used to monitor the thermal decomposition process by observing the disappearance of carboxylate bands and the emergence of bands corresponding to the final zinc oxide product. researchgate.netakjournals.com

Interactive Data Table: Key FTIR Absorption Bands in Zinc Benzoate Materials
Wavenumber (cm⁻¹)AssignmentReference
~1638Antisymmetric stretching of carboxylate group (νas(COO⁻)) akjournals.com
~1594C-C in-plane bending (benzoate ring) researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei, such as ¹H (proton) and ¹³C.

¹H NMR spectroscopy is used to characterize the protons within the benzoate ligand. The chemical shifts and splitting patterns of the aromatic protons can confirm the structure of the benzoate group and can be sensitive to changes in the electronic environment upon coordination to the zinc ion. While direct NMR data for solid zinc benzoate is less common in general literature, the principles of NMR are applied to related systems and precursor materials. For example, predicted ¹H NMR spectra for similar benzoate-containing compounds are available in databases.

¹³C NMR spectroscopy provides information about the carbon skeleton of the benzoate ligand. The chemical shift of the carboxylate carbon is particularly informative about the coordination environment. Similar to ¹H NMR, ¹³C NMR is a standard technique for the characterization of the organic ligands used in the synthesis of zinc benzoate complexes. For instance, in studies of related benzyl benzoate compounds, ¹³C NMR is used to confirm the structure, with the carboxylate carbon typically appearing around 166-167 ppm. rsc.org

While high-resolution solid-state NMR of zinc benzoate itself is challenging due to the quadrupolar nature of the ⁶⁷Zn nucleus, ¹H and ¹³C NMR remain indispensable for characterizing the organic components and any soluble precursors or derivatives. huji.ac.il

Ultraviolet-Visible Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy and photoluminescence (PL) studies are employed to investigate the electronic properties and optical behavior of zinc benzoate materials.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. For a single crystal of zinc benzoate, UV-Vis spectroscopy has been used to confirm its transparency and to determine its optical band gap, which was found to be 4 eV. nih.gov This wide band gap indicates that the material is transparent in the visible region and absorbs in the ultraviolet region. The absorption spectra of materials derived from zinc benzoate, such as ZnO nanoparticles, typically show broad peaks in the UV range, for example, between 274 to 376 nm. rsc.org

Photoluminescence (PL) Studies investigate the emission of light from the material after it has absorbed photons. Zinc benzoate itself can serve as a host material for luminescent dopants. For example, salicylate-doped zinc benzoates have been synthesized and their excitation and emission spectra investigated. tandfonline.comtandfonline.com In these materials, the zinc benzoate acts as a substrate that can reduce concentration quenching and enhance the luminescent efficiency of the salicylate dopant. tandfonline.com The excitation bands for undoped zinc benzoate are located at 239 nm and 315 nm. tandfonline.com The final thermal decomposition product of zinc benzoate, ZnO, is well-known for its photoluminescent properties, typically exhibiting a UV emission band and often a broad visible emission band related to defects. rsc.orgbeilstein-journals.org

Interactive Data Table: Optical Properties of Zinc Benzoate Materials
PropertyValueTechniqueReference
Optical Band Gap (Zinc Benzoate)4 eVUV-Vis Spectroscopy nih.gov
Excitation Bands (Zinc Benzoate)239 nm, 315 nmPhotoluminescence tandfonline.com
Excitation Peak (Salicylate-doped Zinc Benzoate)328 nmPhotoluminescence tandfonline.com
Emission Peak (Salicylate-doped Zinc Benzoate)384 nmPhotoluminescence tandfonline.com

Thermogravimetric Analysis and Differential Thermal Analysis (for thermal stability and decomposition pathways)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of zinc benzoate. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

TGA studies have shown that zinc benzoate is thermally stable up to approximately 280°C. nih.govakjournals.com Above this temperature, it begins to decompose. akjournals.com The decomposition process has been investigated in detail, and it has been found to occur in steps. researchgate.net Evolved gas analysis (EGA) coupled with mass spectrometry has been used to identify the gaseous products released during decomposition, which include carbon dioxide and diphenylketone. researchgate.netakjournals.com The final solid product of the thermal decomposition is zinc oxide (ZnO), which is confirmed by the residual mass in the TGA curve and by XRD analysis of the residue. researchgate.netakjournals.com

DTA curves for zinc benzoate show exothermic effects corresponding to the decomposition steps. For example, exothermic peaks have been observed at 423°C and 476°C. akjournals.com In some cases, an endothermic effect corresponding to melting may be observed prior to decomposition. akjournals.com These thermal analysis techniques are crucial for determining the temperature range of stability for zinc benzoate and for understanding the mechanism of its thermal degradation. researchgate.net

Interactive Data Table: Thermal Properties of Zinc Benzoate
ParameterTemperature (°C)TechniqueReference
Thermal Stability Up To280TGA nih.govakjournals.com
Decomposition Range280 - 540TGA akjournals.com
DTA Exothermic Peak 1423DTA akjournals.com
DTA Exothermic Peak 2476DTA akjournals.com

Electron Microscopy (SEM, TEM) for Morphological Analysis and Exfoliation Studies

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology, size, and structure of zinc benzoate and its derived materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. SEM has been used to study the morphology of zinc oxide nanoparticles, which are the thermal decomposition product of zinc benzoate. naturalspublishing.com These studies reveal the shape and size distribution of the resulting nanoparticles. naturalspublishing.comresearchgate.net SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, is also used to confirm the elemental composition of the synthesized materials. naturalspublishing.com

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. TEM has been instrumental in characterizing the nanostructural evolution of materials synthesized from exfoliated layered hydroxide zinc benzoate nanosheets. researchgate.net These studies have shown the transformation from two-dimensional nanosheets to one-dimensional nanoparticles. TEM is also used to determine the particle size of ZnO nanoparticles derived from zinc benzoate, which can be in the range of 5 to 20 nm. rsc.org

Together, SEM and TEM provide critical information for understanding how synthesis and processing conditions affect the morphology and nanostructure of zinc benzoate-related materials.

Elemental and Compositional Analysis

Elemental and compositional analysis techniques are essential for verifying the stoichiometry and purity of synthesized zinc benzoate compounds.

CHN (Carbon, Hydrogen, Nitrogen) Analysis is a combustion-based technique used to determine the weight percentages of carbon, hydrogen, and nitrogen in a sample. This analysis has been used to establish the stoichiometric composition of single crystals of zinc benzoate, confirming the chemical formula. nih.gov

Energy Dispersive X-ray (EDX or EDAX) Spectroscopy , often coupled with SEM, provides qualitative and quantitative information about the elemental composition of a material. naturalspublishing.com EDX analysis of zinc oxide nanoparticles derived from zinc benzoate clearly shows peaks corresponding to zinc and oxygen, confirming the formation of the desired oxide. sphinxsai.com This technique is also used to verify the successful inclusion of dopants in ZnO materials.

These analytical methods are crucial for ensuring the chemical identity and purity of zinc benzoate materials, which is a prerequisite for the accurate interpretation of data from other characterization techniques and for understanding their structure-property relationships.

Computational Chemistry and Theoretical Modeling of Zinc Benzoate Systems

Quantum Chemical Methods (Density Functional Theory, Hartree-Fock)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are extensively employed in the theoretical investigation of zinc benzoate (B1203000) systems. These methods are utilized to validate experimental observations and elucidate the electronic properties of the compound researchgate.netresearchgate.netufv.brufv.br. For instance, DFT and Hartree-Fock studies have confirmed zinc(II) benzoate as a decomposition byproduct of Zn(II)-1,2,4-triazole complexes in chloroform (B151607), noting its dimerization in solution researchgate.netresearchgate.netufv.brufv.br.

Commonly used software packages for these calculations include Gaussian ufv.bracs.orgderpharmachemica.combohrium.com. Researchers often employ specific functionals and basis sets to achieve accurate results. The B3LYP functional is frequently used in DFT calculations researchgate.netufv.bracs.orgderpharmachemica.combohrium.comrsc.orgacs.org. Various basis sets, such as 6-31++G (d,p), 6-31G+, 6-31G++, GEN6-311G+(2d,p)/6-31G+, and LANL2DZ, are applied depending on the specific computational objective researchgate.netufv.bracs.orgderpharmachemica.combohrium.comrsc.orgacs.org. Additionally, semi-empirical quantum chemical methods like PM3 and PM6 have been utilized for molecular modeling of zinc benzoate species acs.org.

Structural Parameter Optimization and Geometry Prediction

Structural parameter optimization and geometry prediction are fundamental applications of quantum chemical methods for zinc benzoate. Both Hartree-Fock and DFT methods are used to optimize the molecular geometries of zinc benzoate and its derivatives researchgate.netresearchgate.netufv.br. Zinc compounds are known for their varied geometric arrangements and coordination numbers researchgate.netresearchgate.netufv.br.

Theoretical studies have explored different optimized structures of zinc(II) benzoate, revealing possible coordination modes of the benzoate ion, including monodentate and chelating bidentate ufv.br. Geometry optimization performed through frequency analyses typically shows no imaginary frequencies, confirming that the optimized structures correspond to minimum energy states ufv.br.

Reported coordination geometries around the zinc center in various zinc benzoate complexes include:

Tetrahedral: Often observed in polymeric [Zn(O₂CPh)₂]ₙ, with Zn–O bond lengths averaging 1.98 Å . Distorted tetrahedral geometries are common acs.orgnih.govontosight.aiiucr.orgmdpi.comnih.govresearchgate.net.

Trigonal Bipyramidal: Observed in dinuclear complexes with auxiliary ligands acs.org.

Square Pyramidal: Found in certain five-coordinate zinc complexes acs.orgnih.govresearchgate.netresearchgate.net.

Octahedral: Seen in some complex zinc(II) coordination compounds where the zinc(II) ion is six-coordinate bohrium.commdpi.comresearchgate.netontosight.ai.

The benzoate ligand itself can exhibit diverse coordination modes, such as monodentate, bidentate (chelating or bridging), and bridging bidentate (syn-syn) ufv.bracs.orgacs.orgnih.goviucr.orgresearchgate.netresearchgate.net. Electron-withdrawing substituents on the benzoate ligand can influence coordination and favor cluster formation . Computational models also predict the formation of polymeric forms, such as linear chains, and tetranuclear clusters like Zn₄O(O₂CAr)₆, with cluster formation being favored by strongly electron-donating benzoate groups acs.orgiucr.orgnih.govresearchgate.net. For instance, in Zn₄O(O₂CAr)₆ clusters, the Zn–O bond distances range from 1.935 to 1.955 Å acs.orgnih.gov.

Table 1: Representative Coordination Geometries and Zn-O Bond Lengths in Zinc Benzoate Systems

Coordination Type/StructureGeometryZn–O Bond Length (Å)Reference
Polymeric benzoateTetrahedral1.98–1.99
Dinuclear complexesTrigonal Bipyramidal1.97–1.99
Tetranuclear clustersDistorted Tetrahedral1.935–1.96 acs.org
Mononuclear solvateTetrahedral/Octahedral1.9647–2.725 acs.orgnih.gov
4-(carboxymethyl)benzoateDistorted TetrahedralNot specified iucr.org

Electronic Structure Analysis (HOMO-LUMO, Chemical Potential, Hardness, Electrophilicity)

Electronic structure analysis, particularly the study of Frontier Molecular Orbitals (FMOs), provides critical insights into the reactivity and optical properties of zinc benzoate. FMOs, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveal ligand-centered electronic transitions .

DFT calculations are commonly used to determine HOMO-LUMO energy gaps. For a specific zinc formylbenzoate complex, the HOMO-LUMO energy gap was calculated to be 2.812 eV (equivalent to 440.9 nm) acs.org. In this particular complex, the HOMO was found to be localized on the 1,10-phenanthroline (B135089) ring, while the LUMO was localized over the 4-formylbenzoate (B8722198) unit acs.org. Studies have shown that the coordination of a zinc ion can significantly reduce the HOMO-LUMO band gap of fluorescent ligands within coordination polymers rsc.org. For example, coordination to Zn(II) in one study sharply reduced the band gap of a fluorescent ligand from 4.1 eV to 3.25 eV rsc.org.

Beyond HOMO-LUMO energies, computational methods allow for the calculation of various reactivity descriptors derived from these orbital energies. These include chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) researchgate.net. These parameters are crucial for understanding the compound's chemical reactivity and its potential as a catalyst or in other chemical transformations.

Table 2: Representative HOMO-LUMO Energy Gaps for Zinc Complexes

Complex TypeHOMO-LUMO Gap (eV)Wavelength (nm)Method/FunctionalReference
Zinc Formylbenzoate Complex2.812440.9DFT/B3LYP acs.org
Zinc Complex 14.137299.72DFT/B3LYP acs.org
Zinc Complex 3 (dimeric)3.7799328.01DFT/B3LYP acs.org
Fluorescent Ligand (free)4.1Not specifiedDFT/B3LYP rsc.org
Fluorescent Ligand (Zn(II) coordinated)3.25Not specifiedDFT/B3LYP rsc.org

Modeling of Coordination Environments and Speciation

Theoretical investigations are instrumental in understanding the diverse coordination environments and speciation of zinc benzoate. Zinc compounds exhibit a variety of geometric arrangements and coordination numbers, which are explored through computational studies researchgate.netresearchgate.netufv.br.

Modeling efforts have confirmed that zinc(II) benzoate can dimerize in chloroform solution researchgate.netresearchgate.netufv.br. The benzoate ligand's ability to adopt different ligation modes plays a significant role in the formation of various coordination structural types nih.gov. For instance, the benzoate ligand can act as a monodentate ligand, resulting in a distorted tetrahedral N₂O₂ coordination environment, or as a bridging bidentate ligand in dinuclear paddle-wheel structures nih.gov.

Computational analyses suggest that zinc benzoates formed under certain reaction conditions can exist as polymeric forms, such as [Zn(O₂CAr)₂]ₙ, or as cluster forms, like Zn₄O(O₂CAr)₆ acs.orgnih.gov. The speciation can be influenced by the electronic nature of the benzoate substituents; electron-donating groups tend to favor cluster formation, while electron-withdrawing groups may lead to mononuclear solvates acs.orgnih.gov. For example, with p-OMe and p-NMe₂ substituted benzoates, the cluster form Zn₄O(O₂CAr)₆ is favored, exhibiting pseudo tetrahedral symmetry around a central μ₄-oxo bridge acs.orgnih.gov. Conversely, an electron-withdrawing p-NO₂ substituted benzoate can lead to a mononuclear solvate, Zn(O₂CAr)₂(DMF)₂, which can be described as having either a tetrahedral or distorted octahedral geometry acs.orgnih.gov.

Theoretical Investigation of Reaction Mechanisms and Thermodynamics

Theoretical studies contribute to understanding the reaction mechanisms and thermodynamic aspects related to zinc benzoate. Computational models have been used to predict decomposition pathways of zinc compounds, and these predictions often align with experimental thermogravimetric analysis (TGA) data . Specifically, DFT and Hartree-Fock studies have been crucial in identifying zinc benzoate as a byproduct resulting from the decomposition of Zn(II)-1,2,4-triazole complexes researchgate.netresearchgate.netufv.brufv.br.

While detailed reaction mechanisms for the formation or transformation of zinc benzoate itself are less explicitly detailed in the provided search results, the broader application of theoretical chemistry to zinc systems includes the investigation of thermodynamic properties researchgate.netscholarsresearchlibrary.comresearchgate.net. For instance, the calculation of thermodynamic parameters for reactions involving polydentate ligands binding to metal centers has been reported researchgate.net. This indicates the capability of computational methods to explore the energetic favorability and pathways of zinc benzoate related reactions.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters of zinc benzoate, which can be directly compared with experimental data for validation and structural elucidation.

NMR Chemical Shifts: Theoretical studies frequently calculate Nuclear Magnetic Resonance (NMR) shielding tensors using DFT methods, particularly the B3LYP functional, to predict ¹³C and ¹H NMR chemical shifts researchgate.netresearchgate.netufv.brufv.br. These calculated shifts are then compared with experimental multinuclear NMR data to validate the proposed structures and coordination modes of zinc benzoate researchgate.netresearchgate.netufv.brufv.br. This approach has been successfully used to confirm zinc(II) benzoate as a decomposition byproduct and to characterize its structural features, including its dimerization in chloroform solution researchgate.netresearchgate.netufv.br.

Vibrational Frequencies: Hartree-Fock and DFT (B3LYP) methods are also employed to calculate vibrational frequencies, infrared (IR) intensities, and Raman activities of zinc benzoate and similar metal complexes derpharmachemica.comresearchgate.net. These calculations help in assigning observed bands in experimental IR and Raman spectra to specific molecular vibrations derpharmachemica.comresearchgate.net. The absence of imaginary frequencies in geometry optimization by frequency analyses confirms that the calculated structures represent stable minima on the potential energy surface ufv.br. Calculated frequencies generally show good agreement with experimental values, often requiring the application of scaling factors to account for systematic errors inherent in the theoretical models derpharmachemica.comresearchgate.netnist.gov. For example, specific C=O out-of-plane bending vibrations and M-O bending frequencies have been predicted and compared with experimental observations for zinc-containing compounds derpharmachemica.com.

Table 3: Computational Methods for Spectroscopic Parameter Prediction

Spectroscopic ParameterMethod/FunctionalBasis Set(s)ApplicationReference
NMR Chemical ShiftsDFT/B3LYP6-31G+, 6-31G++, GEN6-311G+(2d,p)/6-31G+Validation of zinc(II) benzoate structure and dimerization; comparison with ¹³C and ¹H NMR data researchgate.netresearchgate.netufv.brufv.br
Vibrational FrequenciesHF, DFT/B3LYPSDD, LANL2DZ, 3-21G, 6-31G(d), 6-311G+(d,p)Prediction of IR intensities and Raman activities; assignment of molecular vibrations; confirmation of stable structures ufv.brderpharmachemica.comresearchgate.net

Adsorption Mechanism Simulations

While direct "adsorption mechanism simulations" specifically for zinc benzoate were not extensively detailed in the provided search results, the broader field of theoretical chemistry has investigated the interactions of zinc ions with various ligands, which forms the basis for understanding adsorption phenomena nih.gov. Zinc benzoate itself is known to effectively adsorb free hydrochloric acid (HCl) in its application as a heat stabilizer in PVC, which is an adsorption process . However, the provided information does not include details on computational simulations specifically modeling this adsorption mechanism at a molecular level. Theoretical studies of zinc interacting with models of ligands present at enzyme active sites, using methods like MNDO, demonstrate the capability to model binding energies and geometrical arrangements of zinc complexes, which could be extended to adsorption studies nih.gov.

Catalytic Applications of Zinc Benzoate Complexes and Metal Organic Frameworks

Lewis Acid Catalysis in Organic Transformations

Simple zinc benzoates are effective Lewis acid catalysts, comparable in competency to their more commonly used zinc acetate (B1210297) counterparts. acs.orgnih.gov The Lewis acidity of the zinc center allows it to activate substrates, typically by coordinating to a lone pair of electrons on an electronegative atom like oxygen or nitrogen, thereby facilitating nucleophilic attack. This catalytic activity has been demonstrated in the synthesis of oxazolines from esters and amino alcohols. nih.gov

The structure of the zinc benzoate (B1203000) catalyst in solution—whether it exists as a mononuclear solvate, such as Zn(O₂CAr)₂(H₂O)₂, or as a tetranuclear cluster, like Zn₄O(O₂CAr)₆—can be a key factor in its catalytic performance. acs.org The tendency to form one species over the other is influenced by the electronic properties of the substituted benzoate ligand. acs.orgnih.gov For instance, in certain tandem reactions, well-defined clusters have shown higher catalytic activity than their polymeric solvated counterparts. acs.org This highlights the tunability of zinc benzoate systems, where modifying the electronic character of the benzoate ligand provides a method for potentially optimizing catalytic efficiency. nih.gov

A study on the synthesis of 4,4′-Dimethyl-2-(4-trifluoromethyl)phenyl-4,5-dihydrooxazole illustrates the practical application of zinc benzoates as Lewis acid catalysts.

Catalyst LoadingReactantsSolventTemperatureTimeYield
10 mol %Methyl 4-(trifluoromethyl)benzoate, 2-amino-2-methyl-1-propanolC₆H₅Cl100 °C18 hModest

This table is based on the general catalytic procedure described in the source literature for oxazoline (B21484) synthesis. acs.orgnih.gov

**6.2. Catalysis in C-C Bond Forming Reactions

The Lewis acidity of zinc is a key feature in its application as a catalyst for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. mdpi.comresearchgate.net Zinc-based catalysts, including MOFs, have been successfully employed in several important C-C coupling reactions. rsc.org

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. wikipedia.org Chiral metal catalysts are frequently used to control the stereochemistry of this reaction. wikipedia.org Zinc-based catalysts, often in combination with chiral ligands, have proven effective for asymmetric Henry reactions. nih.govnih.gov

Metal-organic frameworks incorporating zinc have also been developed as efficient heterogeneous catalysts for this transformation. rsc.org For example, novel zinc MOFs constructed with amidoterephthalic acid derivatives act as recyclable solid catalysts for the diastereoselective Henry reaction between various aldehydes and nitroalkanes. rsc.org The porous nature and active zinc sites within the MOF structure facilitate the reaction. rsc.org

CatalystAldehydeNitroalkaneSelectivity
Zinc-Fam CatalystAromatic, aliphatic, α,β-unsaturated, and heteroaromatic aldehydesNot specifiedUp to 91% ee
Dinuclear Zn CatalystAldehydesNitroparaffinsAsymmetric
Zinc MOFsVarious aldehydesNitroalkanesDiastereoselective

This table synthesizes findings on various zinc-based catalysts for the Henry reaction. nih.govnih.govrsc.orgresearchgate.net

The addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, known as cyanosilylation, is a vital method for producing cyanohydrin trimethylsilyl ethers, which are precursors to valuable compounds like α-hydroxy acids and β-amino alcohols. mdpi.comorganic-chemistry.org This reaction is typically catalyzed by Lewis acids. mdpi.com The catalyst activates the aldehyde by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the cyanide. mdpi.com

While specific studies on zinc benzoate are not detailed, the catalytic role is exemplified by other Lewis acidic systems, including metal-organic frameworks. MOFs like HKUST-1 ([Cu₃(btc)₂(H₂O)₃]) and MIL-101 possess open metal sites that function as Lewis acids to catalyze the cyanosilylation of aldehydes. wikipedia.org The Zn₄O clusters present in the prominent MOF-5 also act as Lewis acidic sites, capable of activating oxygen-containing functional groups. nih.gov This suggests the strong potential for zinc benzoate-containing MOFs to serve as effective catalysts for this transformation, leveraging their tunable Lewis acidity and porous structures. wikipedia.orgnih.gov

CatalystSubstrateReagentYield
Gold(III) chloride (1 mol%)Various ketones and aldehydesTMSCNVery good yields
Cu(II) Coordination PolymerBenzaldehydeTMSCNUp to 99%
HKUST-1 (anhydrous)Benzaldehyde, AcetoneTMSCNCatalytically active

This table presents data from various Lewis acid-catalyzed cyanosilylation reactions to illustrate the general conditions and effectiveness. mdpi.comorganic-chemistry.orgwikipedia.org

The ring-opening of epoxides by nucleophiles is a fundamental reaction in organic synthesis, providing a route to 1,2-difunctionalized compounds. mdpi.com This process can be catalyzed by Lewis acids, which coordinate to the epoxide oxygen, facilitating the ring-opening by making the carbons more electrophilic. youtube.com

Zinc(II) complexes are effective catalysts for this transformation. For example, zinc tetrafluoroborate hydrate has been identified as a mild and efficient catalyst for the ring-opening of epoxides with amines under solvent-free conditions. nih.gov Furthermore, zinc carboxylates are known catalysts for the cycloaddition of CO₂ to epoxides. mdpi.com In the context of MOFs, the Lewis acidic Zn₄O clusters within MOF-5 have been shown to activate the oxygen atom of epoxides, promoting their reaction with CO₂ to form cyclic carbonates. nih.gov This catalytic activity underscores the ability of zinc-based species, including those derived from benzoic acid, to facilitate the cleavage of the strained epoxide ring.

CatalystEpoxideNucleophile/ReagentKey Feature
Zn(BF₄)₂·xH₂OCyclohexene (B86901) oxide, Styrene oxideAminesExcellent chemo-, regio-, and stereoselectivity
MOF-5/n-Bu₄NBrPropylene oxideCO₂Synergistic effect promotes reaction
{[Zn(5-mip)(Bzp)]∙EtOH}nEpoxidesCO₂Efficient heterogeneous catalysis at room temp.

This table summarizes the catalytic activity of different zinc-based systems in epoxide ring-opening reactions. mdpi.comnih.govnih.gov

Catalysis in Heterocyclic Synthesis

Zinc-based catalysts, particularly metal-organic frameworks, have demonstrated significant utility in the synthesis of heterocyclic compounds. Their well-defined structures and active metal sites can promote complex cyclization reactions with high efficiency.

The Paal-Knorr reaction is one of the most straightforward methods for synthesizing substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions. researchgate.netresearchgate.netrsc.org A zinc-based metal-organic framework, Zn₂(OAB) [OAB⁴⁻=4,4′‐(oxalylbis(azanediyl))bis(2‐oxidobenzoate)], has been shown to be a highly effective catalyst for the synthesis of N-substituted pyrroles via this reaction. researchgate.net

The catalytic efficiency of Zn₂(OAB) is attributed to the synergistic cooperation between the Lewis acidic zinc sites and the –NH– groups present on the organic linker. researchgate.net The zinc sites interact with and activate the carbonyl groups of the 1,4-dicarbonyl compound, while the linker's amide groups may further activate the carbonyls through hydrogen bonding. researchgate.net This dual activation mechanism allows the reaction to proceed under mild conditions with high yields. Notably, the catalytic activity of Zn₂(OAB) surpassed that of other homogeneous and heterogeneous catalysts, including other zinc-based MOFs like MOF-5 and ZIF-8. researchgate.net

CatalystReactantsTemperatureTimeYield
Zn₂(OAB)2,5-Hexanedione, Aniline70 °C16 min96%

This table details the high catalytic efficiency of the Zn₂(OAB) MOF in the Paal-Knorr synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole. researchgate.net

Catalysis in Oxidation Reactions

Zinc benzoate complexes and related metal-organic frameworks (MOFs) have been investigated as catalysts in various oxidation reactions. Their catalytic activity is influenced by the coordination environment of the zinc center and the nature of the organic linkers.

Catalytic Performance of Zinc Complexes in Styrene Oxidation ias.ac.in
CatalystStyrene:H₂O₂ RatioConversion (%)Selectivity to Benzaldehyde (%)Selectivity to Benzoic Acid (%)
[2-ampH]₄[{Zn(H₂O)₅}Mo₇O₂₄]·4H₂O1:31001.295.0
[3-ampH]₄[{Zn(3-ampy)(H₂O)₄}Mo₇O₂₄]·4H₂O1:31003.893.8

Alkane and Alkene Oxidation

The selective oxidation of alkanes, which involves the conversion of inert C(sp³)–H bonds, is a significant challenge in chemistry. Metal complexes, including those with zinc, have emerged as potential catalysts for these transformations under mild conditions. researchgate.netsjtechnology.org These catalytic systems often utilize environmentally benign oxidants like hydrogen peroxide or molecular oxygen, which helps in reducing energy consumption and the formation of byproducts. researchgate.netsjtechnology.org While specific studies focusing solely on zinc benzoate for broad alkane and alkene oxidation are limited, the principles of C-H bond activation by metal complexes are well-established. researchgate.netmdpi.com The mechanism typically involves either radical pathways or the formation of high-valent metal-oxo intermediates that facilitate the oxidation process. researchgate.net The design of the ligand surrounding the metal center plays a crucial role in modulating the catalyst's activity and selectivity. sjtechnology.org

Catalysis in CO₂ Fixation and Polymerization

Zinc-based catalysts, particularly MOFs, have shown significant promise in the chemical fixation of carbon dioxide (CO₂), converting it into valuable chemicals. researchgate.net One of the most studied reactions is the cycloaddition of CO₂ to epoxides to form cyclic carbonates. researchgate.netrsc.org Zinc(II) benzoate complexes have also been studied for this reaction, showing good activity at 80 °C under 41.3 bar of CO₂. rsc.org

Zinc-based MOFs act as efficient Lewis acid catalysts for this transformation. acs.org For example, Zn-MOF-184, which is analogous to the well-studied MOF-74 structure, exhibited high catalytic activity for the cycloaddition of CO₂ with epoxides under mild, solvent-free conditions (1 atm CO₂, 80 °C). researchgate.netacs.org This catalyst achieved a 96% conversion with 86% selectivity and 82% yield, outperforming many other Zn-based MOFs. researchgate.netacs.org The high efficiency is attributed to the strong Lewis acidity of the zinc cations within the MOF structure. researchgate.netacs.org Similarly, a novel Zn-based MOF, Zn-URJC-8, achieved almost complete conversion of epichlorohydrin and CO₂ in a cycloaddition reaction under mild conditions. urjc.es

In the realm of polymerization, zinc(II) carboxylate complexes have been identified as active catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactides (LA). researchgate.net The catalytic activity of these zinc complexes is influenced by factors such as the presence of an alcohol initiator. For instance, the addition of benzyl alcohol significantly increased the catalytic activity of certain zinc amide complexes in ε-CL polymerization. mdpi.com Zinc salts of amino acids have also been developed as biocompatible catalysts for the ROP of L-lactide (L-LA), proceeding via an activated initiator mechanism. mdpi.com

Performance of Zinc-Based Catalysts in CO₂ Cycloaddition
CatalystSubstrateConditionsConversion (%)Selectivity (%)Yield (%)Source
Zn-MOF-184Styrene Oxide80 °C, 6 h, 1 atm CO₂968682 researchgate.netacs.org
Zn-URJC-8EpichlorohydrinMild conditions, 12 bar CO₂~100>99- urjc.es

Heterogeneous Catalysis and Reusability Studies

A significant advantage of using zinc-based MOFs as catalysts is their nature as heterogeneous catalysts, which facilitates easy separation from the reaction mixture and potential for reuse. researchgate.netnih.govencyclopedia.pub The reusability of these catalysts is a key factor for sustainable and economically viable chemical processes. researchgate.net

Studies have demonstrated the robust nature and recyclability of zinc MOFs in various catalytic reactions. For example, the Zn-MOF catalyst Zn-URJC-8, used for CO₂ cycloaddition, was tested for reusability, and it was found that its structural integrity was maintained even after several consecutive reaction cycles. urjc.es Another study on a different Zn-MOF reported a temperature-responsive dissolution and recrystallization process that allows for 100% atomic utilization and easy recyclability. rsc.org In this system, the MOF dissolves to act as a homogeneous catalyst at higher reaction temperatures and then recrystallizes at lower temperatures, allowing it to be recovered as a heterogeneous catalyst. rsc.org The durability and ability to regenerate a MOF-based heterogeneous catalyst multiple times without a significant loss in activity are among its most valuable properties for industrial applications. nih.govencyclopedia.pub

Influence of Zinc Coordination Environment on Catalytic Activity and Selectivity

The catalytic performance of zinc-based catalysts is profoundly influenced by the coordination environment around the zinc metal center. researchgate.net Factors such as coordination number, geometry, and the electronic properties of the ligands play a crucial role in determining both the activity and selectivity of the catalyst. researchgate.net

In catalytic zinc sites, coordination numbers of 4, 5, and 6 are commonly observed, with five-coordinate or geometrically strained zinc sites often considered energized and primed for catalysis. nih.gov The d¹⁰ electronic configuration of Zn(II) allows for flexible coordination geometries, including tetrahedral, square pyramidal, and trigonal bipyramidal, which can be readily altered to facilitate catalytic cycles. mdpi.com

The speciation of zinc carboxylates has been identified as a key factor in their catalytic activity. For instance, with zinc benzoates, the formation of different species—such as a polymeric form [Zn(O₂CAr)₂]n, a mononuclear solvate Zn(O₂CAr)₂(L)₂, or a Zn₄O(O₂CAr)₆ cluster—is dependent on the electronic nature of the benzoate ligand. nih.gov These different species can exhibit varied catalytic activities. For example, a well-defined zinc cluster was found to be a more active Lewis acid catalyst than its polymeric counterpart in a tandem condensation-cyclization reaction. nih.gov

Gas Adsorption and Separation Performance of Zinc Benzoate Derived Mofs

Hydrogen Gas Adsorption and Storage

The potential of zinc benzoate-derived MOFs for hydrogen storage has been a subject of intensive research, driven by the need for safe and efficient hydrogen storage systems.

The hydrogen adsorption capacity in MOFs is influenced by factors such as surface area, pore volume, and the isosteric heat of adsorption. mdpi.com For instance, MOF-5, which consists of zinc oxide clusters (Zn4O) connected by benzene-1,4-dicarboxylate linkers, a derivative of benzoic acid, exhibits a hydrogen adsorption capacity of 4.7 wt% at 77 K and 50 bar. mdpi.com The process is characterized by physisorption, with a typical heat of adsorption around -4 kJ/mol. researchgate.net Another prominent example, MOF-177, which is constructed from Zn4O clusters and 4,4',4"-benzene-1,3,5-triyl-tribenzoate linkers, shows a hydrogen adsorption capacity of 7.5 wt% under 70-80 bar. mdpi.com

The relationship between structural features and hydrogen uptake is critical. MOFs with larger surface areas generally exhibit higher hydrogen adsorption capacities. mdpi.com However, the strength of the interaction between hydrogen and the framework, indicated by the heat of adsorption, is also a key determinant of performance, especially at ambient temperatures. mit.edu In many zinc-carboxylate MOFs, the isosteric heats of adsorption are typically below 6–7 kJ/mol. mit.edu

Table 1: Hydrogen Adsorption Properties of Selected Zinc-Based MOFs

MOF Organic Linker H₂ Adsorption Capacity (wt%) Conditions Isosteric Heat of Adsorption (kJ/mol)
MOF-5 Benzene-1,4-dicarboxylate 4.7 77 K, 50 bar ~4
MOF-177 4,4',4"-Benzene-1,3,5-triyl-tribenzoate 7.5 77 K, 70-80 bar -
Zn₄O(BDC)₃ Benzene-1,4-dicarboxylate 5.38 77 K, high pressure -4.3

Hydrogen spillover is a phenomenon that can significantly enhance the hydrogen storage capacity of MOFs at ambient temperatures. researchgate.net This process involves the dissociation of molecular hydrogen on a catalyst, typically a noble metal, followed by the migration of hydrogen atoms onto the MOF support. researchgate.net For materials like MOF-5 and IRMOF-8, this technique has been shown to increase hydrogen uptake by a factor of 3.3 and 3.1, respectively, reaching nearly 2 wt% at 10 MPa and 298 K. researchgate.net The process is also reversible, which is crucial for practical applications. researchgate.net

Modification of zinc-based MOFs with carbon bridges and secondary spillover has been reported to enhance the hydrogen adsorption capacity of modified Zn₂(bdc)₂dabco to 3.35 wt% at 1.5 bar and 77 K. fao.org This enhancement is attributed to the effective migration of activated hydrogen atoms from the catalyst to the MOF structure. researchgate.net

Separation of Air Components (Oxygen and Nitrogen)

The separation of oxygen and nitrogen from air is a critical industrial process, and MOFs are being explored as energy-efficient alternatives to cryogenic distillation. nih.gov The separation mechanism in MOFs is based on the selective adsorption of one gas over the other. nih.gov In the context of zinc-based MOFs, the interaction between the metal centers and the gas molecules plays a crucial role.

Research has shown that the binding energy of oxygen is generally stronger for early transition metals, while the binding energy for nitrogen is relatively weak across all transition metals. osti.gov For zinc, which is a late transition metal, the binding affinity for both oxygen and nitrogen is weaker compared to early transition metals. osti.gov This suggests that zinc benzoate-derived MOFs might not be the most effective for oxygen-selective adsorption from air. nih.govosti.gov The ideal O₂ binding enthalpies for selective air separation should be significantly higher than the typical N₂ binding enthalpies of -10 to -25 kJ/mol. nih.gov

Water Vapor Adsorption Behavior and Framework Stability

The stability of MOFs in the presence of water is a critical factor for their practical application, as many gas streams contain moisture. rsc.org The interaction of water with the MOF framework can range from reversible physisorption to irreversible chemical degradation. rsc.org The water adsorption behavior in MOFs is complex, governed by factors like pore size, hydrophilicity/hydrophobicity of the framework, and the nature of the metal-ligand bonds. researchgate.net

For some zinc-based MOFs, such as certain zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, they have shown higher water stability compared to isoreticular MOFs (IRMOFs). researchgate.net However, many carboxylate-based MOFs, including some zinc-based structures, can be susceptible to hydrolysis, leading to a loss of crystallinity and porosity. nih.gov The stability of the metal-ligand bond against water attack is influenced by the coordination environment and other structural characteristics. researchgate.net Post-synthetic modifications can be employed to enhance both the hydrophilicity and water stability of MOFs. osti.gov

Adsorption of Gaseous Pollutants and Toxic Gases

The tunable porosity and chemical functionality of zinc benzoate-derived MOFs make them promising candidates for the capture of gaseous pollutants.

The capture of sulfur dioxide (SO₂) is a significant environmental concern. nih.gov MOFs with coordinatively unsaturated metal sites, such as those found in some zinc-based frameworks, can exhibit strong interactions with SO₂ molecules. nih.govunam.mx However, the strong interaction can sometimes lead to the decomposition of the framework. For instance, MOF-177, despite its high SO₂ uptake, suffers from partial decomposition, indicating that a robust secondary building unit is not always sufficient to ensure reversible adsorption. nih.gov Similarly, Zn-MOF-74, which has open zinc sites, has shown stability issues upon SO₂ adsorption. nih.govunam.mx

The chemical stability of MOFs is a fundamental requirement for the capture of corrosive gases like SO₂ and NH₃. nih.gov These gases can disrupt the coordination bonds between the organic linkers and the metal centers, leading to the breakdown of the MOF structure. nih.govunam.mx Therefore, designing zinc benzoate-derived MOFs with enhanced chemical stability is crucial for their application in capturing these toxic gases.

Hydrogen Sulfide (B99878) (H₂S) Adsorption

Metal-Organic Frameworks (MOFs) derived from zinc and benzoate-based linkers have been investigated for their potential in capturing hydrogen sulfide (H₂S), a toxic and corrosive gas. One of the most studied examples is MOF-5, which consists of zinc oxide clusters (Zn₄O) connected by terephthalate (B1205515) (benzenedicarboxylate) linkers. Theoretical studies on MOF-5 have shown a moderate heat of adsorption for H₂S, around -15 to -16.7 kJ mol⁻¹. mdpi.com However, the presence of moisture can negatively impact its H₂S uptake, as water molecules tend to adsorb more strongly (~-22.5 kJ mol⁻¹) than H₂S. mdpi.com

To enhance the H₂S adsorption capacity and stability of these materials, researchers have developed composites. For instance, a composite of MOF-5 and graphene oxide (GO), promoted with glucose, demonstrated a significantly increased H₂S adsorption capacity, reaching a maximum of 130.1 mg g⁻¹. mdpi.com The GO is believed to enhance the dispersive forces within the porous structure, although exceeding an optimal loading can lead to distortion of the MOF-5 crystals. mdpi.com Another zinc-based MOF, IRMOF-3, which is functionalized with an amino group on the terephthalate linker, showed an H₂S adsorption capacity of 16 mg/g in a fixed-bed reactor at room temperature. irost.ir The interaction in this case was identified as strong chemisorption. irost.ir However, a significant challenge for MOFs with open metal sites, including some zinc-based structures, is their potential degradation upon interaction with H₂S, which can lead to the formation of metal sulfides. mdpi.com

Hydrogen Sulfide (H₂S) Adsorption Capacity of Zinc Benzoate-Derived MOFs

MaterialAdsorption Capacity (mg g⁻¹)ConditionsReference
MOF-5/GO Composite (glucose-promoted)130.1Not specified mdpi.com
IRMOF-316Room temperature, fixed-bed reactor irost.ir

Volatile Organic Compound (VOC) Adsorption

Zinc benzoate-derived MOFs, particularly MOF-5, have demonstrated exceptional performance in the adsorption of various volatile organic compounds (VOCs). mdpi.com The high porosity, large surface area, and tunable pore structure of these materials make them highly effective for capturing VOC molecules. mdpi.comnih.gov Research has shown that the adsorption capacity of MOF-5 for several common VOCs is significantly higher—by a factor of 4 to 10—than traditional adsorbents like zeolite and activated carbon. mdpi.com

For example, at 22 °C, MOF-5 exhibited remarkable adsorption capacities for benzene (B151609) (802 mg/g), dichloromethane (B109758) (1211 mg/g), and trichloromethane (1367 mg/g). mdpi.com The large and accessible pores of the MOF-5 structure allow for the efficient capture and storage of these organic vapor molecules. The performance of other related structures, such as MOF-74 and MOF-199, has also been noted to be substantially higher than that of conventional materials like pitch-based activated carbon. mdpi.com The primary mechanism for VOC adsorption in these MOFs is typically physical, driven by van der Waals forces and interactions between the VOC molecules and the organic linkers of the framework. mdpi.com

Volatile Organic Compound (VOC) Adsorption Capacity of MOF-5 at 22 °C

Volatile Organic Compound (VOC)Adsorption Capacity (mg g⁻¹)Reference
Benzene802 mdpi.com
Dichloromethane1211 mdpi.com
Trichloromethane1367 mdpi.com

Adsorption Mechanisms: Physical vs. Chemical Adsorption

The interaction between gas molecules and MOFs can be broadly categorized into two types: physical adsorption (physisorption) and chemical adsorption (chemisorption). mdpi.com

Physical Adsorption is characterized by weak intermolecular forces, such as van der Waals interactions. mdpi.com This process is generally reversible, and the adsorbed gas can be removed by reducing the pressure or increasing the temperature. mdpi.com The adsorption of many VOCs onto MOF-5 is a prime example of physisorption. mdpi.com The interaction may also involve π-π stacking between aromatic VOCs, like benzene, and the aromatic rings of the MOF's organic linkers. researchgate.net In a study on ammonia (B1221849) adsorption by ZIF-8 (a zinc-based MOF), the interaction was found to be mainly physical, with the adsorbed ammonia being easily removed upon a decrease in pressure. mdpi.com

Chemical Adsorption involves the formation of stronger chemical bonds between the gas molecules and the adsorbent surface, often through coordination or acid-base interactions. irost.irmdpi.com This type of adsorption is typically stronger and may be irreversible or require more energy for regeneration. mdpi.com The adsorption of H₂S on certain zinc-based MOFs exemplifies chemisorption. In IRMOF-3, the primary mechanism for H₂S capture is a strong chemisorption involving an acid-base interaction between the sulfur atom and the amino group on the linker, or with the zinc sites themselves. irost.ir While this strong interaction leads to effective capture, it can also cause the degradation of the MOF structure by forming zinc sulfide (ZnS). irost.ir Similarly, studies on ammonia adsorption in zinc-trimesic acid (ZnBTC) revealed that a significant portion of the ammonia was chemisorbed and could not be desorbed simply by reducing pressure, indicating a strong chemical interaction with the framework. mdpi.com

Material Design Principles for Enhanced Gas Adsorption

The versatility of MOFs allows for their properties to be tailored to improve gas adsorption performance. rsc.orgrsc.org Several key design principles have been identified for creating zinc benzoate-derived and other MOFs with enhanced capabilities.

Ligand Design and Functionalization : The organic linker is a crucial component that can be modified to enhance selectivity and capacity. rsc.orgresearchgate.net Introducing specific functional groups, such as -NH₂ or -OH, onto the benzoate (B1203000) linker can create targeted interaction sites for specific gas molecules. researchgate.net For instance, the amino group in IRMOF-3 provides a site for strong chemisorption of H₂S. irost.ir Adjusting the length and geometry of the linker can also precisely control the pore size and shape to better accommodate target gas molecules. rsc.org

Creation of Open Metal Sites : Unsaturated metal centers, often referred to as open metal sites, can act as strong Lewis acid sites that selectively bind with certain gas molecules. mdpi.comresearchgate.net The design of MOFs like M-MOF-74, which features a high density of exposed metal cations, has shown a strong affinity for gases like H₂S. mdpi.com However, these sites can also be susceptible to irreversible binding or can lead to framework degradation, which is a critical consideration in material design. mdpi.com

Electrochemical Investigations and Applications of Zinc Benzoate Systems

Electrochemical Characterization of Zinc Benzoate (B1203000) Complexes

The electrochemical characterization of zinc benzoate complexes often involves techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Cyclic voltammetry studies have been employed to understand the redox processes of zinc complexes, including those involving benzoate or related carboxylate ligands. For instance, studies on zinc(II) complexes with isoniazid (B1672263) and benzoate have revealed quasi-reversible one-electron transfer reactions involving zinc, which are crucial for understanding their electrochemical behavior. wisdomlib.org Similarly, ferrocene-containing zinc(II)-terpyridyl-based metallomesogens, where benzoate derivatives act as ligands, have been characterized electrochemically, showing that the molecular structure can enhance aqueous sensing capacities. mdpi.commdpi.com In some cases, cyclic voltammetry studies on zinc(II) complexes with dicarboxylic acids like 4,4-oxybis(benzoic acid) have shown reversible or quasi-reversible electron transfer. tandfonline.com

Electrochemical impedance spectroscopy (EIS) is another valuable tool for characterizing zinc benzoate systems. Basic zinc benzoate has been assessed using EIS to evaluate its anticorrosive properties when incorporated into epoxy coatings. researchgate.netunlp.edu.ar Furthermore, EIS has been utilized to investigate the electrical and dielectric behavior of hybrid materials based on layered zinc hydroxide (B78521) and benzoate, providing insights into conduction mechanisms and potential applications in electrochemical devices. researchgate.net While these studies often focus on the broader zinc-carboxylate family, they provide a framework for understanding the electrochemical characteristics of zinc benzoate.

Zinc Benzoate Precursors in Electrochemical Synthesis

Zinc benzoate and related benzoate species play significant roles as precursors or additives in various electrochemical synthesis processes, particularly in electrodeposition. The effect of sodium benzoate on zinc electrodeposition has been extensively studied. It can influence the nucleation and growth processes of zinc on electrode surfaces. For example, sodium benzoate has been observed to have a blocking effect on zinc electrodeposition at higher concentrations (e.g., above 0.03 M) but can accelerate the formation rate of zinc nuclei at lower concentrations. researchgate.netresearchgate.net This dual effect is attributed to benzoate adsorption on the electrode surface, which can reduce interface tension and favor nucleus formation at low concentrations, or form a separated layer that retards nucleation at higher concentrations. researchgate.net

Electrochemical Sensing Applications

Zinc benzoate systems, particularly in modified electrode formats, have demonstrated potential in electrochemical sensing applications for both organic molecules and metal ions.

Sensing of Organic Molecules (e.g., Paracetamol)

Modified electrodes incorporating zinc-based metal-organic frameworks (MOFs) derived from benzoic acid linkers have shown promise for the electrochemical detection of organic molecules. For instance, a novel electrochemical sensor constructed by modifying a glassy carbon electrode (GCE) with a binder-free metal-organic framework of zinc-4,4'-oxybis(benzoic acid) (Zn-OBA MOF) demonstrated ultrasensitive detection of metronidazole (B1676534) (MTZ). nih.gov This sensor exhibited superior electron transfer ability and enhanced electro-reduction behavior for MTZ. nih.gov

Another example involves the use of a metalloporphyrin incorporated carbon paste sensor, where a Zn(II) complex of 5,10,15,20-tetrakis(3-methoxy-4-hydroxyphenyl)porphyrin was utilized for the determination of metronidazole benzoate (MTZB). This modified electrode significantly enhanced the reduction peak current of MTZB and lowered its reduction potential. tandfonline.com While direct examples for paracetamol using zinc benzoate specifically were less prominent in the search, a Zn-MOF modified electrode has been investigated for paracetamol detection, exhibiting a low detection limit and good anti-interference capability. rsc.org These findings suggest the broader applicability of zinc-carboxylate frameworks in sensing various organic analytes.

Table 1: Electrochemical Sensing Parameters for Organic Molecules

AnalyteSensor MaterialTechniqueLinear RangeDetection Limit (LOD)Sensitivity (if available)Reference
Metronidazole (MTZ)Zn-4,4'-oxybis(benzoic acid) MOF/GCECV, DPV0.04–122.18 µM0.009 µM0.48 µA µM⁻¹ cm⁻² nih.gov
Metronidazole Benzoate (MTZB)Zn(II) porphyrin modified carbon paste electrodeCV1 × 10⁻³ to 1 × 10⁻⁵ mol L⁻¹4.36 × 10⁻⁶ mol L⁻¹Not specified tandfonline.com
Paracetamol (PA)Zn-MOF modified electrodeDPV1–50 µM (low), 50–300 µM (high)0.104 µM (low), 0.11-0.122 µM (high)Not specified rsc.org

Metal Ion Sensing

Zinc benzoate systems also contribute to the development of sensors for detecting metal ions, particularly zinc itself. Fluorescent zinc sensor molecules have been developed with varying affinities for Zn²⁺, allowing for the detection of biological zinc concentrations across a wide range (from sub-nanomolar to millimolar). acs.org Some of these sensors are based on fluorescein (B123965) fluorophores conjugated to zinc chelators, where amino-substituted benzoic acid moieties can lead to low basal fluorescence and high sensitivity due to photoinduced electron transfer (PeT) quenching. acs.org These probes are designed to be selective for Zn²⁺ over other biologically important metal ions like calcium or magnesium. nih.gov The development of such sensors is crucial for understanding the dynamics and regional distribution of zinc in biological systems. acs.org

Redox Activity and Electron Transfer Mechanisms

The redox activity and electron transfer mechanisms of zinc benzoate systems are fundamental to their electrochemical behavior and applications. While zinc itself is generally considered to lack biological redox activity, its complexes can participate in or influence redox processes indirectly. asm.org Cyclic voltammetry is a primary technique used to investigate the redox characteristics of zinc complexes. Studies have shown that zinc(II) complexes with benzoate and other ligands can exhibit quasi-reversible one-electron transfer reactions, indicating their ability to undergo changes in oxidation state or facilitate electron transfer. wisdomlib.orgdntb.gov.ua

The electron transfer mechanisms in zinc electrodeposition, where benzoate acts as an additive, are complex. Benzoate can influence the charge-transfer coefficient and the formal potential for Zn(II) reduction, affecting the kinetics of the deposition process. researchgate.net The adsorption of benzoate on the electrode surface can alter the interface tension, thereby impacting the nucleation and growth mechanisms of zinc deposits. researchgate.netresearchgate.net Understanding these electron transfer mechanisms is critical for controlling the morphology, grain size, and corrosion resistance of electrodeposited zinc coatings. researchgate.netmdpi.com The ability of zinc benzoate complexes to act as Lewis acid catalysts further underscores their electronic properties and potential to influence chemical transformations. acs.org

Q & A

Q. How can researchers optimize the synthesis of benzoic acid-zinc coordination compounds?

  • Experimental Design : Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., pH, temperature, molar ratios). Refer to central composite design matrices for parameter optimization .
  • Validation : Use FTIR and NMR to confirm ligand coordination sites and stoichiometry. For example, monitor shifts in carboxylate stretching frequencies (~1680–1700 cm⁻¹) .

Q. How can researchers enhance the reliability of their findings in grant proposals or publications?

  • Verification :

Provide raw datasets (e.g., HPLC chromatograms, diffraction patterns) as supplementary materials .

Address limitations (e.g., sample size, instrumental error margins) in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.